molecular formula C27H26N2O2 B470580 N-(2,3-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-3-methylbenzamide CAS No. 665014-12-0

N-(2,3-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-3-methylbenzamide

Cat. No.: B470580
CAS No.: 665014-12-0
M. Wt: 410.5g/mol
InChI Key: IPCOINHQJZGNJA-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-3-methylbenzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-3-methylbenzamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline derivative, followed by its reaction with the appropriate benzamide precursor under specific conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, solvents, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.

    Reduction: Reduction reactions could be used to modify the functional groups present in the compound.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to quinoline N-oxide derivatives, while substitution could introduce new functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its therapeutic potential, possibly as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials or as a component in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-3-methylbenzamide
  • N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-3-methylbenzamide

Uniqueness

The unique combination of functional groups in N-(2,3-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-3-methylbenzamide may confer specific properties, such as enhanced biological activity or stability, compared to similar compounds.

Properties

CAS No.

665014-12-0

Molecular Formula

C27H26N2O2

Molecular Weight

410.5g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-3-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide

InChI

InChI=1S/C27H26N2O2/c1-17-7-5-9-21(13-17)27(31)29(25-10-6-8-19(3)20(25)4)16-23-15-22-14-18(2)11-12-24(22)28-26(23)30/h5-15H,16H2,1-4H3,(H,28,30)

InChI Key

IPCOINHQJZGNJA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C4=CC=CC(=C4C)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C4=CC=CC(=C4C)C

Origin of Product

United States

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